2-(tert-Butyldimethylsilyloxy)-5-methylaniline
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Overview
Description
2-(tert-Butyldimethylsilyloxy)-5-methylaniline is an organosilicon compound that features a tert-butyldimethylsilyloxy group attached to a methylaniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyldimethylsilyloxy)-5-methylaniline typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, and a solvent like dimethylformamide. The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The scalability of the process is achieved by careful control of reaction parameters and the use of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyldimethylsilyloxy)-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyldimethylsilyloxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Nucleophiles like sodium methoxide in methanol at room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(tert-Butyldimethylsilyloxy)-5-methylaniline has several scientific research applications:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-(tert-Butyldimethylsilyloxy)-5-methylaniline involves the formation of stable silyl ethers, which protect sensitive hydroxyl groups during chemical reactions. The tert-butyldimethylsilyloxy group provides steric hindrance, preventing unwanted side reactions and ensuring selective transformations. The molecular targets and pathways involved include the stabilization of reactive intermediates and the facilitation of specific reaction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butyldimethylsilyloxy)ethanol
- 2-(tert-Butyldimethylsilyloxy)acetaldehyde
- tert-Butyldimethylsilyl chloride
Uniqueness
2-(tert-Butyldimethylsilyloxy)-5-methylaniline is unique due to its combination of a silyloxy group with a methylaniline core. This structure provides both stability and reactivity, making it suitable for a wide range of applications. Compared to similar compounds, it offers enhanced protection for hydroxyl groups and greater versatility in synthetic transformations .
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-5-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NOSi/c1-10-7-8-12(11(14)9-10)15-16(5,6)13(2,3)4/h7-9H,14H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCATVLPEPQRASK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O[Si](C)(C)C(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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